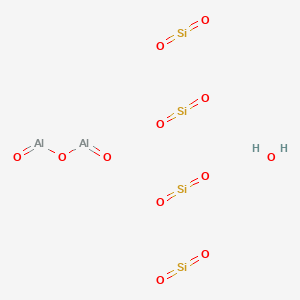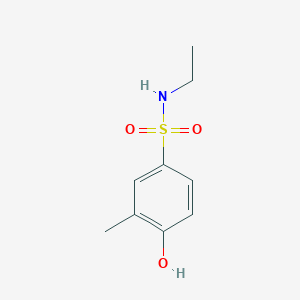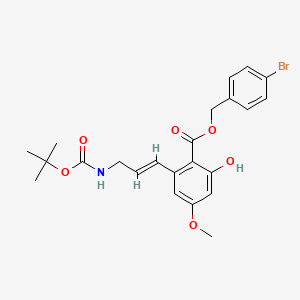
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a bromobenzyl group, a hydroxybenzoate moiety, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate can be achieved through a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-bromobenzyl alcohol, 6-hydroxy-4-methoxybenzoic acid, and tert-butoxycarbonyl-protected amino propene.
Esterification: The 4-bromobenzyl alcohol is esterified with 6-hydroxy-4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling: The protected amino propene is then coupled with the esterified product using a palladium-catalyzed Heck reaction under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for esterification and coupling steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science:
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methoxy, and bromobenzyl groups allows for diverse interactions with molecular targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzyl (E)-2-(3-amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate: Lacks the tert-butoxycarbonyl protection.
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-4-methoxybenzoate: Lacks the hydroxy group.
4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxybenzoate: Lacks the methoxy group.
Uniqueness
The unique combination of functional groups in 4-Bromobenzyl (E)-2-(3-((tert-butoxycarbonyl)amino)prop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate allows for specific interactions and reactivity that are not possible with the similar compounds listed above. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C23H26BrNO6 |
|---|---|
Molekulargewicht |
492.4 g/mol |
IUPAC-Name |
(4-bromophenyl)methyl 2-hydroxy-4-methoxy-6-[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]benzoate |
InChI |
InChI=1S/C23H26BrNO6/c1-23(2,3)31-22(28)25-11-5-6-16-12-18(29-4)13-19(26)20(16)21(27)30-14-15-7-9-17(24)10-8-15/h5-10,12-13,26H,11,14H2,1-4H3,(H,25,28)/b6-5+ |
InChI-Schlüssel |
PZCOODTUUFZETQ-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC/C=C/C1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC=CC1=C(C(=CC(=C1)OC)O)C(=O)OCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


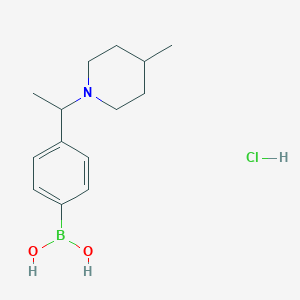
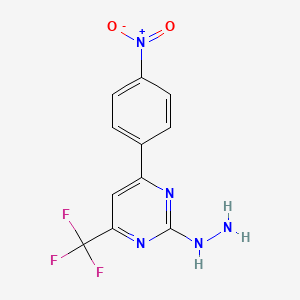
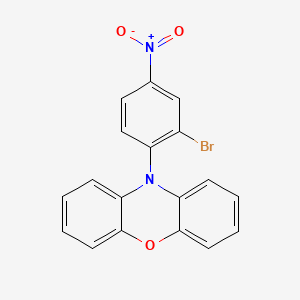
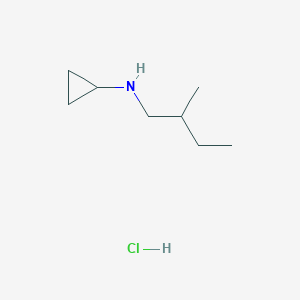
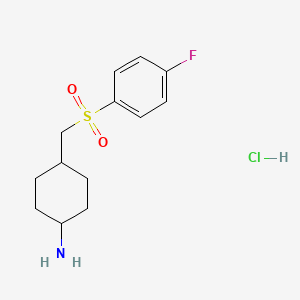
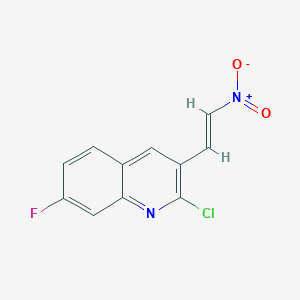
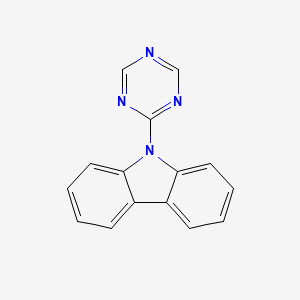

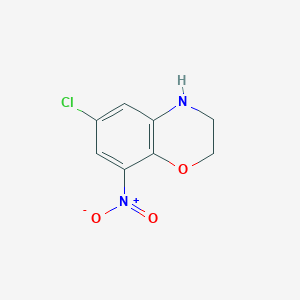
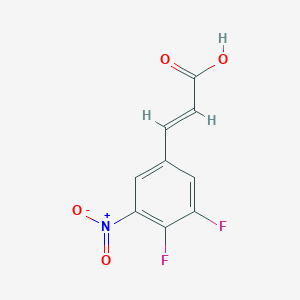
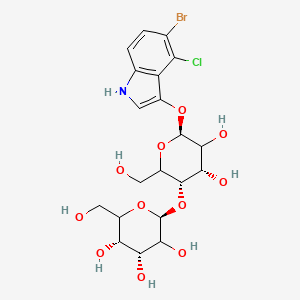
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
